

In-Depth Technical Guide: Tubulin Inhibitor 44 (Compound 26r)

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Compound of Interest

Compound Name:	Tubulin inhibitor 44
Cat. No.:	B12361203

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Executive Summary

Tubulin inhibitor 44, also known as compound 26r, is a novel and highly potent derivative of plinabulin, a 2,5-diketopiperazine-type tubulin inhibitor. Developed through a structure-activity relationship (SAR) study based on the co-crystal structure of a parent compound with tubulin, compound 26r demonstrates significant cytotoxic activity against a range of cancer cell lines at sub-nanomolar concentrations. Its mechanism of action is centered on the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on **Tubulin inhibitor 44** (compound 26r), including its biological activity, putative mechanism of action, and detailed experimental protocols for its evaluation.

Core Compound Data

Tubulin inhibitor 44 (compound 26r) is a synthetic small molecule designed as a derivative of plinabulin. While the exact chemical structure is proprietary to the primary research, it is characterized as a 2,5-diketopiperazine derivative.

Biological Activity

Compound 26r exhibits potent cytotoxic effects across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from in vitro cell viability assays are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)
NCI-H460	Non-small cell lung cancer	0.96[1]
BxPC-3	Pancreatic cancer	0.66[1]
HT-29	Colon cancer	0.61[1]

These values indicate that **Tubulin inhibitor 44** (compound 26r) is a highly potent anti-cancer agent, with efficacy in the sub-nanomolar range.

Mechanism of Action

Tubulin Polymerization Inhibition

The primary mechanism of action for **Tubulin inhibitor 44** (compound 26r) is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal polymers composed of α - and β -tubulin heterodimers. Their dynamic assembly and disassembly are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.

By inhibiting the polymerization of tubulin, compound 26r prevents the formation of functional mitotic spindles, leading to a halt in the cell cycle at the G2/M phase. This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Binding Site

Based on its design as a plinabulin derivative and the use of co-crystal structures in its development, **Tubulin inhibitor 44** (compound 26r) is predicted to bind to the colchicine-binding site on β -tubulin.[2] The colchicine site is a key target for many microtubule-destabilizing agents. Binding to this site prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule.

Signaling Pathways

The parent compound, plinabulin, has been shown to modulate several signaling pathways, and it is likely that compound 26r shares some of these effects. The primary pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[3][4] Plinabulin has been observed to reduce the phosphorylation of AKT and mTOR, key components of this pathway.[3]

Additionally, by disrupting microtubules, plinabulin can affect the localization and signaling of other important proteins, such as KRAS.[5] Disruption of endosomal recycling by microtubule depolymerization can lead to altered KRAS signaling.[5] Furthermore, plinabulin has been shown to trigger JNK-mediated apoptosis.[6]

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Signaling Pathway of **Tubulin Inhibitor 44**.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize tubulin inhibitors like compound 26r.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cell lines and to calculate the IC₅₀ values.

Materials:

- Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
- Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well plates
- **Tubulin inhibitor 44** (compound 26r) stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Tubulin inhibitor 44** (compound 26r) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 48-72 hours.

- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium containing MTT and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

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Workflow for MTT Cell Viability Assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin (>99% pure)
- General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- GTP solution (10 mM)
- Glycerol
- **Tubulin inhibitor 44** (compound 26r) stock solution (in DMSO)
- Positive control (e.g., Nocodazole or Colchicine)
- Negative control (e.g., Paclitaxel)
- 96-well, half-area, UV-transparent plates
- Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

- Preparation: Thaw all reagents on ice. Prepare a tubulin stock solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
- Assay Setup: Pre-warm the microplate reader to 37°C. Add 5 µL of various concentrations of compound 26r, controls, or vehicle (DMSO) to the wells of the 96-well plate.
- Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin solution to each well. Mix gently by pipetting.
- Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.
- Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization is determined from the slope of the linear portion of the curve. The extent of polymerization is the plateau absorbance. Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the inhibitory effect.

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Workflow for In Vitro Tubulin Polymerization Assay.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of **Tubulin inhibitor 44** (compound 26r). Key areas for future investigation include:

- In vivo efficacy studies: Evaluating the anti-tumor activity of compound 26r in animal models of human cancers.
- Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- Toxicity studies: Assessing the safety profile of compound 26r in preclinical models.
- Combination therapy studies: Investigating the potential synergistic effects of compound 26r with other chemotherapeutic agents or targeted therapies.

- Detailed signaling pathway analysis: Confirming the effects of compound 26r on the PI3K/AKT/mTOR and other relevant pathways in various cancer cell types.

Conclusion

Tubulin inhibitor 44 (compound 26r) is a promising new anti-cancer agent with potent activity against a range of tumor cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it a valuable candidate for further preclinical and clinical development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this novel compound in the field of oncology.

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